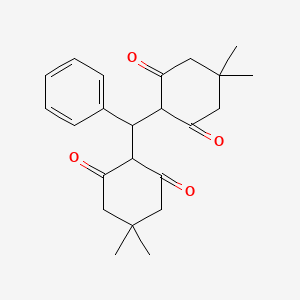

2,2'-(Phenylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione)

Description

2,2'-(Phenylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione) (CAS: 5381-33-9) is a bis-dione derivative synthesized via the condensation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with benzaldehyde. This compound features two cyclohexane-1,3-dione moieties linked by a phenylmethylene bridge, resulting in a symmetric structure with keto-enol tautomerism . Its synthesis is typically catalyzed by SiO₂ nanoparticles (NPs) under solvent-free conditions, achieving yields up to 92% . The compound is characterized by distinct NMR signals: $ ^1H $ NMR (CDCl₃) shows singlet peaks for methyl groups (δ 1.12 and 1.26) and a benzylic proton (δ 5.56), while $ ^{13}C $ NMR confirms carbonyl carbons at δ 189.41 and 190.49 .

Properties

IUPAC Name |

2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-phenylmethyl]-5,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O4/c1-22(2)10-15(24)20(16(25)11-22)19(14-8-6-5-7-9-14)21-17(26)12-23(3,4)13-18(21)27/h5-9,19-21H,10-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVZCZIDSROVCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324298 | |

| Record name | 2,2'-(Phenylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19419-23-9 | |

| Record name | NSC406331 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(Phenylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2,2’-(Phenylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione) typically involves the reaction of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione. One efficient method includes the use of biobased gluconic acid aqueous solution at 40°C . Another method involves the tandem reaction of Knoevenagel condensation and Michael addition using water as a solvent without a catalyst . These methods provide a straightforward approach to synthesizing this compound under mild conditions.

Chemical Reactions Analysis

2,2’-(Phenylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: Substitution reactions can occur, especially at the phenylmethylene bridge, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2’-(Phenylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione) has a wide range of scientific research applications:

Biology: The compound is studied for its potential biological activities, including antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications due to its unique chemical structure.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-(Phenylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione) involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The phenylmethylene bridge plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or material science .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Similar bis-dione derivatives vary in the aromatic substituent or bridging group. Key examples include:

Key Observations :

Catalytic Insights :

Contrasts :

- Anticancer vs. Antibacterial : Pd(II) complexes target DNA, while Schiff bases disrupt microbial membranes .

- Functional Materials : Azo derivatives are prioritized for optical applications over bis-diones .

Physicochemical and Spectral Comparisons

Biological Activity

2,2'-(Phenylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione), also known as a tetraketone compound, has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article delves into its biological properties, including antitumor and antimicrobial activities, and presents relevant data from various studies.

- Molecular Formula : CHO

- Molecular Weight : 368.466 g/mol

- Density : 1.125 g/cm³

- Boiling Point : 534°C at 760 mmHg

- Flash Point : 235°C

Antitumor Activity

Research indicates that derivatives of tetraketones exhibit significant antitumor properties. In particular, studies have shown that compounds similar to 2,2'-(Phenylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione) can inhibit the growth of various cancer cell lines.

- Case Study Findings :

- A study demonstrated that certain tetraketones exhibited IC values ranging from 6.68 μM to 19.94 μM against lung cancer cell lines (A549 and NCI-H358) in 2D assays .

- Compounds were noted to show less toxicity towards normal cells compared to tumor cells, indicating a potential therapeutic window for cancer treatment .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Various studies have evaluated its efficacy against different bacterial strains.

- Antimicrobial Efficacy Data :

These findings suggest that the compound's structure may enhance its interaction with microbial targets.

The biological activity of 2,2'-(Phenylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione) is hypothesized to involve the following mechanisms:

- DNA Binding : Similar compounds have been shown to bind within the minor groove of DNA at AT-rich sites, potentially disrupting replication and transcription processes .

- Enzyme Inhibition : The tetraketone structure may inhibit key enzymes involved in tumor progression or microbial metabolism.

Data Summary Table

Q & A

Q. What are the established synthetic routes for 2,2'-(Phenylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione), and how do reaction conditions influence yield and purity?

The compound is synthesized via condensation of 5,5-dimethylcyclohexane-1,3-dione with benzaldehyde derivatives under acidic or basic conditions. Classical methods involve using acetic acid or HCl as catalysts, while newer approaches employ microwave-assisted synthesis to reduce reaction time . Yield optimization requires precise control of stoichiometry (e.g., molar ratios of diketone to aldehyde) and temperature. For example, refluxing in ethanol with a 2:1 molar ratio of diketone to benzaldehyde yields ~70–80% under acidic conditions, but side products like unreacted diketone may require purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the structural integrity of this compound confirmed in academic research?

X-ray crystallography is the gold standard for confirming the bis-diketone structure and stereochemistry. For example, Acta Crystallographica reports bond angles and torsion angles for analogous compounds, validating the phenylmethylene bridge and diketone conformation . Complementary techniques include:

Q. What analytical methods are recommended for assessing purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to quantify purity (>95% typically required for biological assays). Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) monitor degradation via mass spectrometry (MS) to detect hydrolysis or oxidation by-products. Thermal stability is assessed using differential scanning calorimetry (DSC), with decomposition temperatures reported for related diones at ~200–250°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or anti-inflammatory activity may arise from variations in assay protocols (e.g., bacterial strains, cell lines) or sample purity. For instance, in vitro antibacterial studies using Staphylococcus aureus should standardize inoculum size (e.g., 1×10 CFU/mL) and solvent controls (DMSO <1%). Dose-response curves (IC values) must be statistically validated across replicates. Cross-referencing with structural analogs (e.g., fluorinated derivatives) can clarify structure-activity relationships (SAR) .

Q. What mechanistic insights exist for the compound’s reactivity in cyclocondensation reactions?

The diketone’s enolic protons participate in Knoevenagel-type condensations, forming heterocyclic frameworks. Density functional theory (DFT) studies suggest that electron-withdrawing substituents on the phenyl group lower the activation energy for enolization, accelerating reactivity. Kinetic studies (e.g., monitoring via H NMR) reveal pseudo-first-order kinetics under basic conditions, with rate constants dependent on solvent polarity .

Q. How can computational modeling enhance the design of derivatives with improved properties?

Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory applications). QSAR models using descriptors like logP, polar surface area, and H-bond acceptors optimize pharmacokinetic properties. For example, substituting the phenyl group with electron-deficient rings improves solubility while retaining bioactivity .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Batch process optimization focuses on solvent selection (e.g., switching from ethanol to isopropanol for easier recovery) and catalyst recycling. Membrane separation technologies (e.g., nanofiltration) remove impurities efficiently at larger scales. Process analytical technology (PAT) tools, such as inline FTIR, monitor reaction progression in real time .

Methodological Considerations

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

Discrepancies in NMR or IR peaks may arise from solvent effects or tautomeric equilibria. For example, the enol-keto tautomerism of the diketone moiety can shift carbonyl peaks. Computational NMR tools (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) simulate spectra under specific solvent conditions to align with experimental observations .

Q. What experimental designs are critical for evaluating environmental fate in ecotoxicology studies?

Aerobic biodegradation assays (OECD 301B) assess mineralization rates in soil/water systems. High-resolution mass spectrometry (HRMS) identifies transformation products, while toxicity profiles are evaluated using Daphnia magna or algal models. Photolysis studies under simulated sunlight (λ > 290 nm) quantify half-lives in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.